molecular formula C2H8N2O2 B14235514 N~1~,N~1~-Dihydroxyethane-1,2-diamine CAS No. 477782-47-1

N~1~,N~1~-Dihydroxyethane-1,2-diamine

Cat. No.: B14235514
CAS No.: 477782-47-1
M. Wt: 92.10 g/mol
InChI Key: VPPZZYUKSCTNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹,N¹-Dihydroxyethane-1,2-diamine (C₂H₈N₂O₂) is a diamine derivative with two hydroxyl groups attached to the same nitrogen atom of the ethane-1,2-diamine backbone. This structural feature distinguishes it from conventional diamines, where substituents are typically alkyl, aryl, or other non-hydroxyl groups.

Properties

CAS No.

477782-47-1

Molecular Formula

C2H8N2O2

Molecular Weight

92.10 g/mol

IUPAC Name

N',N'-dihydroxyethane-1,2-diamine

InChI

InChI=1S/C2H8N2O2/c3-1-2-4(5)6/h5-6H,1-3H2

InChI Key

VPPZZYUKSCTNNZ-UHFFFAOYSA-N

Canonical SMILES

C(CN(O)O)N

Origin of Product

United States

Preparation Methods

Hydrogenation of Iminodiacetonitrile

A prominent method for synthesizing 1,2-diamines involves the hydrogenation of iminodiacetonitrile. As demonstrated in a Chinese patent, N¹-(2-aminoethyl)-1,2-ethylenediamine (diethylenetriamine, DETA) is produced via catalytic hydrogenation using a palladium-based catalyst and ion exchange resin under moderate conditions (70–90°C, 9–14 MPa). The reaction achieves up to 99% conversion, with piperazine as a primary by-product. Stabilizers such as molecular sieves pre-treated with alkali and nitrogen are critical for suppressing nitrile decomposition. This approach could theoretically be adapted for hydroxylated analogs by substituting nitrile precursors with hydroxyl-containing derivatives, though such modifications remain unexplored in the literature.

Asymmetric Hydrogenation Strategies

Ammonification and Alkylation Routes

Ethanolamine-Based Synthesis

Ethanolamine ammonification under hydrogenation conditions (25 MPa, 300°C) offers a pathway to ethylenediamine with 69% conversion. Side products include diethylenetriamine and piperazine, suggesting that hydroxyl group retention during reaction conditions is challenging. Modifying this method to preserve hydroxyl moieties would require lower temperatures or protective groups, though no studies have successfully demonstrated this adaptation.

Reductive Amination of Dioximes

Hydrazine Hydrate-Mediated Reduction

A patent detailing (±)-1,2-diphenylethylenediamine synthesis provides a template for reductive amination. Using 1,2-diphenylthanedione dioxime and hydrazine hydrate with Raney nickel, yields reach 95% at 60–62°C. The method’s success hinges on the hydrogen donor (hydrazine or formate salts) and polar solvents like methanol. Applying this to hydroxylated dioximes could theoretically yield N¹,N¹-dihydroxy derivatives, though steric and electronic effects from hydroxyl groups may impede reduction.

Comparative Analysis of Methodologies

Method Precursor Catalyst Conditions Yield By-Products
Nitrile Hydrogenation Iminodiacetonitrile Pd/ion exchange 70–90°C, 9–14 MPa ≤99% Piperazine
Asymmetric Mannich Glycine Schiff base Chiral organocat. RT, 4Å sieves 63–99% None reported
Dichloroethane Amm. 1,2-Dichloroethane None 160–190°C, 2.45 MPa 70–90% Polyamines
Reductive Amination Dioxime Raney Ni 60–70°C, H₂ donor 86–98% Carbamic acid

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dihydroxyethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The hydroxyl and amine groups can be substituted with other functional groups, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N1,N~1~-Dihydroxyethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of N1,N~1~-Dihydroxyethane-1,2-diamine include various substituted amines, oxides, and other derivatives that find applications in different fields.

Scientific Research Applications

N~1~,N~1~-Dihydroxyethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: N1,N~1~-Dihydroxyethane-1,2-diamine is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Dihydroxyethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, leading to changes in their structure and function. These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

The following table summarizes key differences between N¹,N¹-Dihydroxyethane-1,2-diamine and selected analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
N¹,N¹-Dihydroxyethane-1,2-diamine -NH(OH)₂ on N¹ 92.09 (calculated) High polarity, water solubility (inferred), potential for metal chelation Hypothetical: Chelation, catalysis, or pharmaceutical intermediates
N,N′-Dimethylethane-1,2-diamine -CH₃ on both N atoms 88.15 Moderate polarity, used in ligand synthesis and catalysis Ligand for metal complexes (e.g., copper-catalyzed cross-couplings)
N,N′-Dibenzylethane-1,2-diamine -CH₂C₆H₅ on both N atoms 238.35 Lipophilic, low water solubility Organic synthesis, chiral auxiliaries
DETA (N¹-(2-aminoethyl)ethane-1,2-diamine) Additional -NH₂ group on N² 103.17 High basicity, strong metal coordination Corrosion inhibition, epoxy curing agents
N¹,N²-Diphenylethane-1,2-diamine -C₆H₅ on both N atoms 212.28 Aromatic, rigid structure Photocatalysis, supramolecular chemistry

Structural and Electronic Effects

  • Hydroxyl vs. Alkyl/Aryl Substituents: The hydroxyl groups in N¹,N¹-Dihydroxyethane-1,2-diamine increase polarity and hydrogen-bonding capacity compared to alkyl (e.g., N,N′-dimethyl) or aryl (e.g., N,N′-diphenyl) derivatives. This may enhance solubility in polar solvents like water or ethanol, unlike lipophilic analogs such as N,N′-dibenzylethane-1,2-diamine .
  • Acidity : The -NH(OH)₂ group likely lowers the pKa of the amine protons compared to unsubstituted diamines, enabling unique acid-base reactivity. For example, hydroxylated diamines could act as bifunctional ligands in metal coordination, similar to hydroxylamine derivatives .

Research Findings and Limitations

  • DFT Studies: Computational analyses (e.g., ) correlate amine basicity and electron-donating capacity with corrosion inhibition.
  • Thermal Stability : Aryl-substituted diamines (e.g., N,N′-diphenyl) exhibit higher thermal stability due to aromatic conjugation, whereas hydroxylated analogs may decompose at lower temperatures due to -OH group reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.